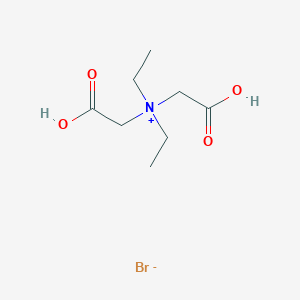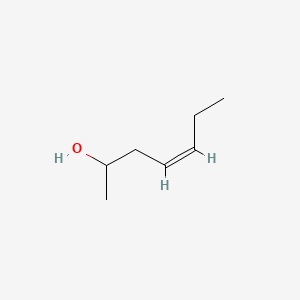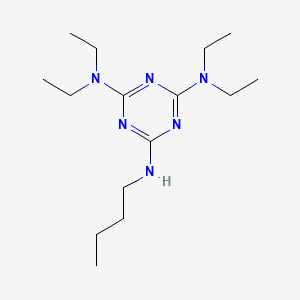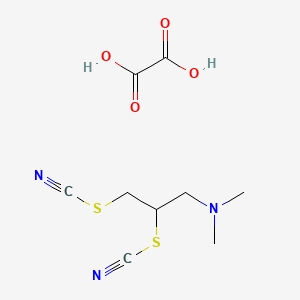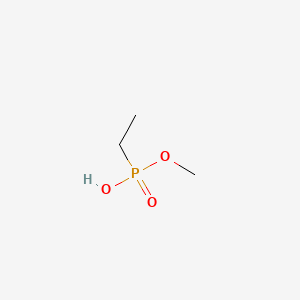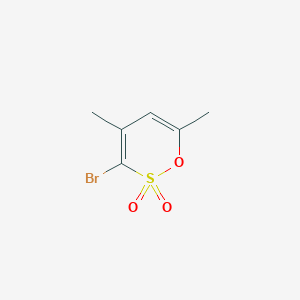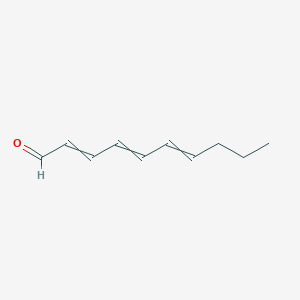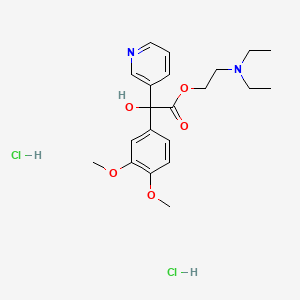
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a glycolic acid moiety, and a diethylaminoethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the alpha-(3,4-dimethoxyphenyl) group. The final step involves esterification with 2-(diethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings and functional groups.
Glycolic acid derivatives: Molecules containing glycolic acid moieties.
Diethylaminoethyl esters: Compounds with diethylaminoethyl ester groups.
Uniqueness
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
23826-70-2 |
|---|---|
Molecular Formula |
C21H30Cl2N2O5 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxy-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C21H28N2O5.2ClH/c1-5-23(6-2)12-13-28-20(24)21(25,17-8-7-11-22-15-17)16-9-10-18(26-3)19(14-16)27-4;;/h7-11,14-15,25H,5-6,12-13H2,1-4H3;2*1H |
InChI Key |
IBCIKQVSIDBABN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(C2=CN=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


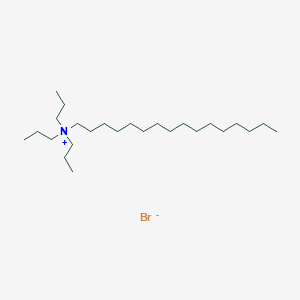

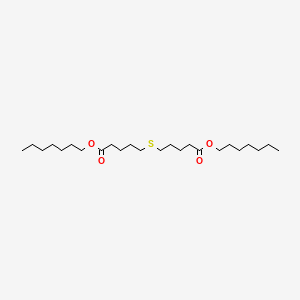
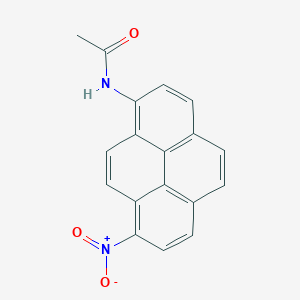
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
